2-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}benzonitrile
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Overview
Description
2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in various fields such as medicine, agriculture, and technology due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile typically involves the condensation reaction between 9-ethyl-9H-carbazole-3-carbaldehyde and 2-aminobenzonitrile. This reaction is usually carried out in the presence of a suitable solvent like ethanol under reflux conditions . The reaction proceeds through the formation of a Schiff base, which is a common method for synthesizing compounds containing azomethine functional groups .
Industrial Production Methods
While specific industrial production methods for 2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile are not well-documented, the general approach would involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted carbazole derivatives.
Scientific Research Applications
2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential use in developing new pharmaceuticals due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol: Another carbazole derivative with similar structural features.
2-((9-ethyl-9H-carbazol-3-yl)methylene)-amino-N-phenyl-benzamide: Shares the carbazole core structure.
Uniqueness
2-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzonitrile is unique due to its specific combination of the carbazole moiety with a benzonitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H17N3 |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-[(9-ethylcarbazol-3-yl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C22H17N3/c1-2-25-21-10-6-4-8-18(21)19-13-16(11-12-22(19)25)15-24-20-9-5-3-7-17(20)14-23/h3-13,15H,2H2,1H3 |
InChI Key |
CRWHRAZKQYDHRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=CC=CC=C3C#N)C4=CC=CC=C41 |
Origin of Product |
United States |
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